molecular formula C18H19ClN2O4S B2422640 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170014-50-2

2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2422640
CAS No.: 1170014-50-2
M. Wt: 394.87
InChI Key: SYZSCCKWKPQZRN-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structural uniqueness lies in its combination of a benzene sulfonamide group with a tetrahydroquinoline moiety, making it an intriguing subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions:

  • Quinoline Formation: The 1,2,3,4-tetrahydroquinoline moiety can be synthesized via Povarov reaction, which involves an aromatic aldehyde, aniline, and an alkene.

  • Acylation: The methoxyacetyl group is introduced through an acylation reaction using methoxyacetic acid and an appropriate acylating agent, like a chloride or anhydride.

  • Sulfonamide Formation:

Industrial Production Methods: For industrial-scale synthesis, the process optimization focuses on cost-effectiveness, scalability, and yield improvement. Continuous flow chemistry and the use of green solvents are considered to reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound may undergo oxidative transformations, particularly at the methoxyacetyl or tetrahydroquinoline moiety.

  • Reduction: Selective reduction can be achieved under specific conditions, targeting functional groups like the sulfonamide.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are common.

  • Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

  • Oxidation Products: May include carboxylic acids or hydroxylated derivatives.

  • Reduction Products: Could involve amines or partially reduced sulfonamides.

  • Substitution Products: Depending on the substituent introduced, derivatives with varied functional groups.

Scientific Research Applications

The compound has a broad range of applications due to its unique chemical structure and reactivity:

Chemistry:

  • Catalysts: Potential use as a ligand in catalysis due to its ability to coordinate with metals.

  • Synthetic Intermediates: Serves as a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine:

  • Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.

  • Enzyme Inhibition: Potential inhibitor of enzymes involved in various diseases.

Industry:

  • Pharmaceuticals: Used in the design of new drug molecules.

  • Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules:

Unique Features:

  • Methoxyacetyl Substitution: Unlike many sulfonamides, the presence of this group enhances specific biological activities.

  • Tetrahydroquinoline Core: Provides a distinctive pharmacophore compared to simple aromatic sulfonamides.

Comparison with Similar Compounds

  • Sulfamethoxazole: A well-known antibiotic with a simpler structure.

  • 2-chloro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyacetyl group, offering a comparative analysis of biological activity.

This compound's intriguing structure and versatile applications make it a valuable subject for ongoing research in various fields.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSCCKWKPQZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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